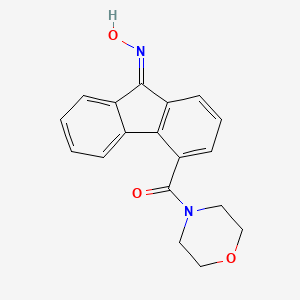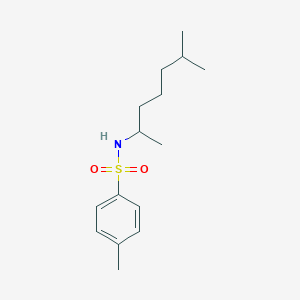![molecular formula C21H33N3O2 B5917994 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide, also known as ABT-089, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. It is a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory.
Wirkmechanismus
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide selectively binds to the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. By binding to this receptor, this compound enhances the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models and in humans. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in attention and working memory. Additionally, this compound has been shown to reduce the symptoms of ADHD in animal models and in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide in lab experiments is its selectivity for the α4β2 nicotinic acetylcholine receptor, which allows for more targeted studies. However, one limitation is its potential side effects on other neurotransmitter systems, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Another area of interest is its potential use as a smoking cessation aid, as it has been shown to reduce nicotine withdrawal symptoms in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide involves the reaction of 4-(4-morpholinyl)benzaldehyde with 3-(3,5-dimethyl-1-piperidinyl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and a smoking cessation aid.
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-14-18(2)16-23(15-17)9-3-8-22-21(25)19-4-6-20(7-5-19)24-10-12-26-13-11-24/h4-7,17-18H,3,8-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLNUXRIJFNZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)
![1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)

methanone](/img/structure/B5917963.png)


![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)


![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)